6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide
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Overview
Description
6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused ring system that combines pyrazole, pyridine, and pyrimidine moieties. These structural characteristics make it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of aminopyrazole with a suitable aldehyde or ketone, followed by further cyclization and functionalization steps . The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, such as DDR2 kinase, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(E)-1-Methyl-9-(3-Methylbenzylidene)-6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one: This compound shares a similar core structure but differs in the substitution pattern, which can affect its biological activity and selectivity.
2-Methyl-7-{[4-(trifluoromethoxy)phenyl]sulfonyl}-6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine: Another related compound with different substituents that can influence its chemical reactivity and pharmacological properties.
Uniqueness
6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Its versatility as a scaffold for drug development and its potential for various scientific applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H11N5O |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C10H11N5O/c11-9(16)7-5-14-15-8-1-2-12-3-6(8)4-13-10(7)15/h4-5,12H,1-3H2,(H2,11,16) |
InChI Key |
WHMYFBKKFHOAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N3C(=C(C=N3)C(=O)N)N=C2 |
Origin of Product |
United States |
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